Cas no 100987-89-1 (5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine)

5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropylphenyl group at the 5-position and an amine at the 2-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The thiadiazole moiety contributes to its potential bioactivity, while the isopropylphenyl group enhances lipophilicity, influencing solubility and binding affinity. Its well-defined synthesis route allows for high purity and scalability, supporting applications in drug discovery and material science. The compound’s stability under standard conditions further facilitates handling and storage, making it a reliable choice for experimental and industrial use.
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine structure
100987-89-1 structure
Product Name:5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
CAS No:100987-89-1
MF:C11H13N3S
MW:219.306020498276
MDL:MFCD02032690
CID:223308
PubChem ID:879437
Update Time:2025-05-24

5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
    • 5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine
    • 1,3,4-Thiadiazol-2-amine,5-[4-(1-methylethyl)phenyl]-
    • 5-(4-propan-2-ylphenyl)-1,3,4-thiadiazol-2-amine
    • 5-(4-Isopropylphenyl)
    • CBMicro_010096
    • Cambridge id 6089995
    • Oprea1_728717
    • MLS000686559
    • HMS2530C18
    • HMS1780L22
    • SMSF0013760
    • NE46671
    • CB13012
    • SMR000268201
    • A
    • SR-01000227276
    • C71054
    • MFCD02032690
    • Z85923448
    • 100987-89-1
    • EN300-12632
    • SCHEMBL10022384
    • SR-01000227276-1
    • CS-0160761
    • A910948
    • AKOS000225579
    • DS-15007
    • 1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethyl)phenyl]-
    • BIM-0010068.P001
    • DTXSID00358174
    • CHEMBL1542793
    • DB-123684
    • MDL: MFCD02032690
    • Inchi: 1S/C11H13N3S/c1-7(2)8-3-5-9(6-4-8)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14)
    • InChI Key: QEKWMJDRQOKJJS-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN=C1C1C=CC(=CC=1)C(C)C

Computed Properties

  • Exact Mass: 219.08319
  • Monoisotopic Mass: 219.083018
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.198
  • Boiling Point: 369.3°C at 760 mmHg
  • Flash Point: 177.1°C
  • Refractive Index: 1.614
  • PSA: 51.8
  • LogP: 2.84080

5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine Security Information

5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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$ 275.00 2022-06-04

5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:100987-89-1)5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
Order Number:A910948
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:40
Price ($):162.0
Email:sales@amadischem.com

Additional information on 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

Professional Introduction to Compound with CAS No. 100987-89-1 and Product Name: 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

The compound with the CAS number 100987-89-1 and the product name 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of thiadiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. Thiadiazole scaffolds are known for their structural versatility and ability to interact with various biological targets, making them valuable in the development of novel drugs.

Thiadiazole derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific structure of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine incorporates a phenyl ring substituted with an isopropyl group at the 4-position, which enhances its pharmacological profile. This substitution pattern not only influences the compound's solubility and bioavailability but also modulates its interaction with biological targets. The presence of the amine group at the 2-position of the thiadiazole ring further contributes to its reactivity and potential for further chemical modifications.

Recent research has highlighted the importance of thiadiazole derivatives in addressing emerging challenges in medicine. For instance, studies have demonstrated that certain thiadiazole compounds can inhibit the activity of enzymes involved in cancer cell proliferation. The mechanism of action often involves interference with key signaling pathways that are aberrantly activated in tumor cells. In particular, 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine has shown promise in preclinical studies as a potential inhibitor of kinases and other enzymes that play a role in tumor growth and metastasis.

The pharmacokinetic properties of this compound are also of great interest. The isopropyl substituent on the phenyl ring may influence metabolic pathways, affecting both the half-life of the compound in vivo and its distribution across different tissues. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, have been employed to predict how 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine interacts with biological targets and how these interactions influence its overall efficacy. These studies provide valuable insights into optimizing drug design for better therapeutic outcomes.

In addition to its potential as an anticancer agent, 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine has been investigated for its antimicrobial properties. Antibiotic resistance remains a significant global health issue, prompting researchers to explore novel compounds that can overcome existing resistance mechanisms. Thiadiazole derivatives have shown efficacy against a range of bacterial strains, including those that are resistant to conventional antibiotics. The structural features of this compound contribute to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

The synthesis of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity while minimizing byproduct formation. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex core structure of thiadiazole derivatives. These synthetic advancements not only facilitate the production of high-quality compounds but also open avenues for exploring new derivatives with enhanced properties.

One area where thiadiazole derivatives have shown significant promise is in the treatment of inflammatory diseases. Chronic inflammation is associated with various pathological conditions, including autoimmune disorders and cardiovascular diseases. Studies indicate that certain thiadiazole compounds can modulate inflammatory responses by inhibiting key mediators such as cytokines and chemokines. The amine group in 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine may play a crucial role in these interactions by serving as a binding site for inflammatory proteins.

The development of novel pharmaceuticals often involves rigorous testing to ensure safety and efficacy before human clinical trials can begin. Preclinical studies using cell cultures and animal models provide critical data on how compounds like 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine behave in different biological systems. These studies help identify potential side effects and optimize dosing regimens for future clinical applications. The integration of high-throughput screening technologies has accelerated this process by allowing rapid evaluation of thousands of compounds for their biological activity.

As research continues to uncover new therapeutic applications for thiadiazole derivatives, collaborations between academia and industry are becoming increasingly important. Such partnerships facilitate the translation of laboratory discoveries into clinical reality by leveraging expertise in drug discovery, development, and manufacturing. The potential of compounds like 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine underscores the need for continued investment in pharmaceutical research and innovation.

The future direction for this class of compounds includes exploring their use in combination therapies to enhance treatment outcomes while minimizing resistance development. Additionally, advances in drug delivery systems may improve the targeted delivery of thiadiazole derivatives to specific sites within the body, further enhancing their therapeutic efficacy. By addressing these challenges through interdisciplinary approaches involving chemistry、biology、pharmacology,and medical sciences,the full potential of 5-(4-Isopropilphenil)-1,3,4-thiadiazol -2-aminaand similar compounds can be realized.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:100987-89-1)5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
A910948
Purity:99%
Quantity:25g
Price ($):162.0
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